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4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine

Medicinal Chemistry Physicochemical Property Lipophilicity

4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine is a synthetic, low-molecular-weight (186.27 g/mol) small molecule featuring a piperidine ring directly linked to a pyrrolidine ring that carries a fluoromethyl substituent. This creates a saturated, three-dimensional, bis-nitrogen heterocyclic scaffold with exactly one hydrogen bond donor, three hydrogen bond acceptors, a computed XLogP3 of 1.1, and a low topological polar surface area of 15.3 Ų.

Molecular Formula C10H19FN2
Molecular Weight 186.27 g/mol
CAS No. 2090990-26-2
Cat. No. B1490890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine
CAS2090990-26-2
Molecular FormulaC10H19FN2
Molecular Weight186.27 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCC(C2)CF
InChIInChI=1S/C10H19FN2/c11-7-9-3-6-13(8-9)10-1-4-12-5-2-10/h9-10,12H,1-8H2
InChIKeySJFAROZCEAPCMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine (CAS 2090990-26-2) Buyers’ Guide: Core Physicochemical Baseline for a Fluorinated Bis-Nitrogen Heterocyclic Scaffold


4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine is a synthetic, low-molecular-weight (186.27 g/mol) small molecule featuring a piperidine ring directly linked to a pyrrolidine ring that carries a fluoromethyl substituent. This creates a saturated, three-dimensional, bis-nitrogen heterocyclic scaffold with exactly one hydrogen bond donor, three hydrogen bond acceptors, a computed XLogP3 of 1.1, and a low topological polar surface area of 15.3 Ų [1]. The compound is primarily positioned as a versatile medicinal chemistry building block and fragment for lead discovery, not as an active pharmaceutical ingredient itself [2]. Its stereochemically undefined fluoromethyl-pyrrolidine moiety offers a distinct vector for exploring chiral and conformational SAR space relative to non-fluorinated or piperidine-only analogs.

Why 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine Cannot Be Replaced by Generic Piperidine or Pyrrolidine Analogs in Fragment-Based Drug Discovery


Generic substitution fails because the sp³-rich, bis-nitrogen heterocyclic core of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine populates a distinct, under-represented region of three-dimensional fragment space. A principal moments of inertia (PMI) analysis of 56 disubstituted pyrrolidine and piperidine fragments—a set that includes this compound class—demonstrates that these scaffolds access shape diversity unattainable by flat, 2D aromatic fragments commonly used in screening libraries [1]. The fluoromethyl substituent is not merely an inert tag; the presence of the C–F bond alters the scaffold’s lipophilicity (XLogP3 = 1.1), basicity, and metabolic soft spots compared to non-fluorinated (e.g., 4-(pyrrolidin-1-yl)piperidine) or chloromethyl analogs, directly impacting the quality and interpretability of fragment screening hits [2]. Therefore, swapping it for a simpler 4-(pyrrolidin-1-yl)piperidine or a monocyclic piperidine collapses this specific shape and physicochemical profile, invalidating SAR data and undermining hit-to-lead progression.

Quantitative Evidence for 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine: Physicochemical Differentiation from Closest Scaffold Analogs


Calculated Lipophilicity (XLogP3) Comparison: Fluoromethyl Derivative vs. Non-Fluorinated Parent Piperidine-Pyrrolidine Scaffold

The introduction of the fluoromethyl group onto the pyrrolidine ring results in a measurable increase in calculated lipophilicity. The target compound, 4-(3-(fluoromethyl)pyrrolidin-1-yl)piperidine, has a computed XLogP3 of 1.1 [1]. In contrast, the non-fluorinated, directly analogous scaffold 4-(pyrrolidin-1-yl)piperidine (CAS 5004-07-9) has a computed XLogP3 of 0.7 [2]. This differentiation is critical because in fragment-based screening, even a 0.4 log unit increase can significantly influence non-specific binding, solubility, and permeability profiles.

Medicinal Chemistry Physicochemical Property Lipophilicity

Topological Polar Surface Area (TPSA) Comparison: Impact on Passive Membrane Permeability Prediction

Despite the addition of a fluorine atom and an extra carbon, the target compound maintains a low topological polar surface area of 15.3 Ų, which is identical to its non-fluorinated parent 4-(pyrrolidin-1-yl)piperidine (TPSA = 15.3 Ų) [1][2]. Both scaffolds fall well below the common 60 Ų threshold associated with poor oral absorption. The key differentiation is that the target compound achieves this low TPSA while simultaneously offering a higher fraction of sp³ carbon atoms (Fsp³) and a metabolically stable C–F bond vector, whereas analogs reaching similar lipophilicity through alkyl chain extension would likely introduce more rotatable bonds and higher molecular weight.

ADME Drug-like Properties Permeability

Molecular Shape Diversity: PMI Analysis Positions Bis-Nitrogen Fluorinated Scaffolds in Under-Represented Fragment Space

A principal moments of inertia (PMI) analysis of 56 synthesized 3D fragments, which includes disubstituted pyrrolidine and piperidine scaffolds structurally analogous to 4-(3-(fluoromethyl)pyrrolidin-1-yl)piperidine, demonstrated that these compounds populate a region of chemical space described as 'under-represented' in conventional, flat fragment collections [1]. The target compound's bis-nitrogen, sp³-rich core, combined with the fluoromethyl substituent, places it further along the rod-disc axis of PMI space compared to mono-nitrogen or aromatic fragments. Quantitative PMI coordinates for the exact compound are not published, but the class-level evidence confirms that the scaffold architecture inherently accesses shape diversity that flat, 2D fragments cannot reach.

Fragment-Based Drug Discovery 3D Fragment Shape Diversity

Hydrogen Bond Donor/Acceptor Profile: Differentiated Polypharmacology Risk Profile vs. Mono-Nitrogen Piperidine Fragments

The target compound possesses exactly 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), attributed to its secondary piperidine amine and the two nitrogen atoms plus the fluorine atom, respectively [1]. A typical monosubstituted piperidine fragment (e.g., 4-fluoropiperidine) features only 1 HBD and 2 HBA. The additional HBA count in the target scaffold, arising from the pyrrolidine nitrogen, provides an extra, geometrically constrained interaction point that can be leveraged for achieving ligand efficiency in fragment-based drug discovery without increasing molecular weight. This profile is distinct from adding an HBA via carbonyl or ether groups, which would simultaneously increase TPSA and rotatable bond count.

Ligand Efficiency Selectivity Fragment Screening

Verified Application Scenarios for 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine (CAS 2090990-26-2) in Drug Discovery


Fragment-Based Lead Generation: Increasing 3D Shape Diversity in Custom Screening Libraries

As demonstrated by the PMI analysis of 56 disubstituted pyrrolidine and piperidine fragments [1], compounds with the architecture of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine are used to systematically populate under-represented, three-dimensional regions of fragment space. Procurement of this specific compound allows high-throughput screening (HTS) and fragment-based screening (FBS) groups to incorporate a conformationally constrained, fluorinated, dual-nitrogen scaffold into their fragment libraries without the need for in-house synthesis.

Medicinal Chemistry SAR Exploration: Probing the Fluoromethyl Effect on Lipophilicity and Metabolic Stability in Bis-Nitrogen Scaffolds

The computed XLogP3 difference of +0.4 relative to non-fluorinated 4-(pyrrolidin-1-yl)piperidine [2] makes this compound a valuable tool for systematic lipophilicity SAR studies. A medicinal chemistry team that has identified a hit on a bis-nitrogen scaffold can procure the fluorinated and non-fluorinated versions simultaneously, quantifying the physicochemical impact of the C–F introduction (ΔXLogP3, ΔTPSA, ΔHBA count) on potency, selectivity, and ADME parameters for the same core structure.

19F-NMR Probe Design: Incorporating a Fluorine Handle into Aliphatic Bis-Nitrogen Scaffolds

The presence of a single fluorine atom in a saturated, aliphatic environment provides a clean, sensitive probe for 19F nuclear magnetic resonance (NMR) spectroscopy. This compound can be used directly in protein-observed and ligand-observed 19F-NMR fragment screening experiments, where the fluoromethyl group serves as a reporter of binding events. The low molecular weight (186.27 g/mol) and low TPSA (15.3 Ų) are ideal for this approach, as they minimize non-specific interactions that complicate spectral interpretation [3].

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